molecular formula C12H12BrNO3S B2651055 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole CAS No. 303985-12-8

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B2651055
CAS No.: 303985-12-8
M. Wt: 330.2
InChI Key: KPWSVLZVOCIDSZ-UHFFFAOYSA-N
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Description

“4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole” is a chemical compound . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .


Synthesis Analysis

This compound can be synthesized from 4-Bromophenyl methyl sulfone . It can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BrO2S . The SMILES string is CS(=O)(=O)c1ccc(Br)cc1 .


Chemical Reactions Analysis

The compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.10 . It has a melting point of 103-107 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Chohan & Shad (2011) discussed the synthesis of sulfonamide-derived compounds, including those related to 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole. These compounds were characterized and evaluated for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity in these areas.

Fluorescent Molecular Probes

  • Diwu et al. (1997) explored compounds similar to this compound as fluorescent solvatochromic dyes. Their research found these compounds to have strong solvent-dependent fluorescence, useful for developing sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Spectroscopy of Heterocycles

  • The study of 3,5-diarylisoxazoles undergoing reactions to yield 4-bromoisoxazoles was conducted by Yu et al. (2015). They provided insights into the chemical shifts and structure of compounds like this compound, contributing to the understanding of their spectroscopic properties (Yu et al., 2015).

Metalation and Electrophilic Quenching of Isoxazoles

  • A research on the metalation and electrophilic quenching of isoxazoles, including those related to this compound, was conducted by Balasubramaniam et al. (1990). This study provided valuable information on the chemical reactions and transformations of such compounds (Balasubramaniam et al., 1990).

Synthesis of Related Compounds

  • Kelly & Lang (1995) explored the synthesis of related compounds, including dimethyl sulfomycinamate, through steps that involve the chemistry of various heterocycles like this compound (Kelly & Lang, 1995).

Synthesis and Structure Characterization

  • Hajib et al. (2019) conducted a study on the synthesis of compounds similar to this compound, providing insights into their structure through NMR spectroscopy and MS data (Hajib et al., 2019).

Safety and Hazards

The compound is classified as combustible solids . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The compound may be used to synthesize biaryl methyl sulfones . It also shows potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSVLZVOCIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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